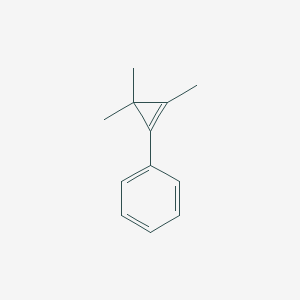
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is an organic compound that features a cyclopropene ring substituted with three methyl groups and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor, such as a substituted alkene, followed by further functionalization to introduce the benzene ring. Common methods include:
Cyclopropanation: Using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Aromatic Substitution: Introducing the benzene ring through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow processes and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while substitution could introduce various functional groups to the benzene ring.
科学研究应用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its use in drug development and as a precursor for bioactive compounds.
作用机制
The mechanism of action for (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Cyclopropylbenzene: Similar structure but without the additional methyl groups.
Trimethylcyclopropane: Lacks the benzene ring.
Cyclopropenylbenzene: Similar but with different substitution patterns.
Uniqueness
(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the cyclopropene ring and the benzene ring provides a combination of stability and reactivity that can be exploited in various chemical processes.
属性
CAS 编号 |
50902-98-2 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
(2,3,3-trimethylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C12H14/c1-9-11(12(9,2)3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI 键 |
PRXBXVGAWZGOTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C1(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
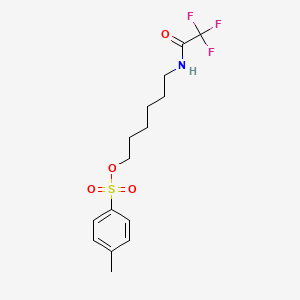
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
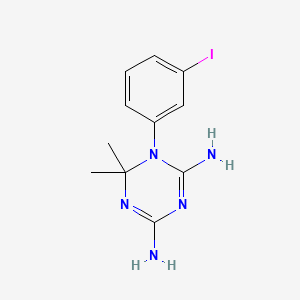
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
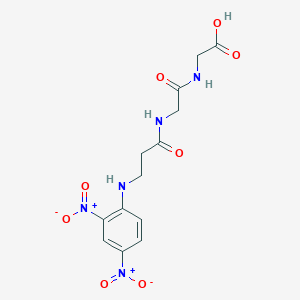
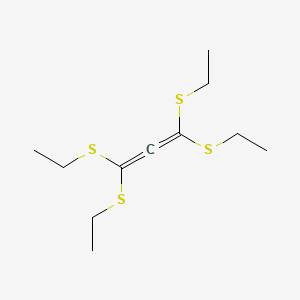
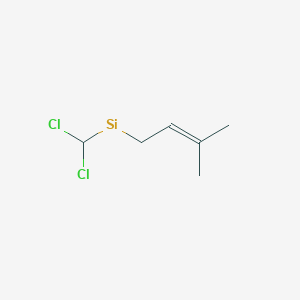


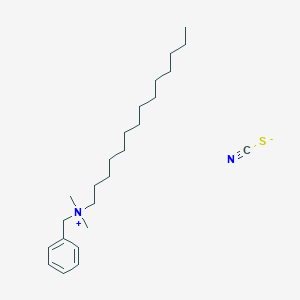

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
